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Biochemical Mechanism of Action

Brequinar exerts its effects by specifically inhibiting DHODH, a flavin-containing enzyme located on the

outer side of the inner mitochondrial membrane [1] [2] [3].

e Target Enzyme and Pathway: DHODH catalyzes the fourth, rate-limiting step in the de novo
biosynthesis of uridine monophosphate (UMP): the oxidation of dihydroorotate (DHO) to orotate [1]
[2]. This is the only redox reaction in the pathway and is crucial for producing pyrimidine nucleotides,
which are essential building blocks for DNA and RNA [4] [3].

¢ Inhibition Site: Brequinar is a competitive inhibitor that binds to the ubiquinone-binding site within a
hydrophobic tunnel in the N-terminal domain of DHODH [1]. This binding prevents the enzyme from
regenerating its flavin mononucleotide (FMN) cofactor, halting the entire de novo pyrimidine synthesis
pathway [1] [5].

¢ Cellular Consequences: Inhibition of DHODH by brequinar leads to a rapid depletion of the
intracellular pool of pyrimidine nucleotides [4] [6]. This starvation primarily affects rapidly dividing
cells, such as activated lymphocytes and cancer cells, which rely heavily on de novo synthesis over
salvage pathways to meet their high metabolic demands [1] [4]. The result is an arrest in the S-phase
of the cell cycle, inhibition of proliferation, and ultimately, the induction of differentiation or apoptosis

[7] [5].

The following diagram illustrates the targeted pathway and the consequences of its inhibition.
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Brequinar inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Structural Biology of Inhibition
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The structural basis for brequinar's high potency and specificity has been elucidated through X-ray

crystallography.

¢ Binding Domain: Brequinar binds to a distinct hydrophobic tunnel formed by the N-terminal domain
of class 2 DHODH enzymes, which is separate from the catalytic (af3)8 barrel where the FMN

cofactor and DHO substrate bind [1].

¢ Key Residues: The inhibitor is stabilized within this tunnel through extensive hydrophobic
interactions with residues such as Leu42, Met43, Leu46, Leu58, Phe62, and Leu68 [5]. The
carboxylic acid group of brequinar is critical, often forming interactions with key residues like Arg136

and Tyr356, which are involved in coordinating the quinone substrate [1].
¢ Conformational Change: Binding of inhibitors like brequinar can induce significant conformational

changes in the N-terminal domain, such as a 12 A movement of the first a-helix, which further
stabilizes the inhibitor and blocks access to the quinone substrate [1].

Quantitative Profiling and Comparison

The table below summarizes key quantitative data for brequinar and other relevant DHODH inhibitors.

. . DHODH Clinical Status L
Inhibitor Primary Use I . Key Limitations
Inhibition (ICso) in Cancer
Brequinar Anticancer, ~1.2-10 nM [5] Failed in solid Narrow therapeutic
Immunosuppressant  [6] tumor trials; index,
investigated in myelosuppression,
AML [7] [4] mucositis [8] [4]
Leflunomide Rheumatoid Arthritis ~ 100 - 500 nM Not approved Lower potency, risk of
(via metabolite for cancer liver failure [9]

Teriflunomide

BAY 2402234

Multiple Sclerosis

Investigational for
AML

Teriflunomide)

[7]

~100 - 500 nM
[7119]

1.2 nM [5]

Not approved
for cancer

Phase /11
clinical trials

Lower potency, risk of
liver failure [9]

Newer compound,
long-term efficacy and
safety under
investigation [5]
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Synergistic Combinations and Clinical Strategies

Research has focused on overcoming brequinar's limitations, primarily through rational combination

therapies.

¢ Synergy with Nucleoside Transport Inhibitors: A key finding is that brequinar's efficacy is
significantly enhanced when combined with inhibitors of the equilibrative nucleoside transporter
(ENT), such as dipyridamole [7]. This combination simultaneously blocks the de novo synthesis and
the salvage pathway, preventing cancer cells from bypassing pyrimidine starvation by importing
extracellular nucleosides. This synergy is cytotoxic, unlike the cytostatic effect of brequinar alone [7].

¢ Overcoming Tumor Uridine Dependence: The failure of brequinar in solid tumor trials is partly
attributed to high plasma uridine levels and rebound after dosing, which allows salvage pathways to
compensate [7] [4]. Continuous inhibition or ENT combination strategies are designed to counteract
this [7].

¢ Induction of Differentiation in AML: Unlike traditional cytotoxic agents, brequinar and the novel
inhibitor BAY 2402234 can induce differentiation in AML cells, releasing their maturation block. This
represents a promising non-cytotoxic therapeutic approach [5].

¢ Interaction with Immune Checkpoints: Recent studies suggest brequinar can downregulate PD-L1
protein expression in cancer cells. Molecular docking analyses indicate that brequinar analogs,
particularly those with modified acid groups or conjugated to mitochondria-targeting units, can directly
interact with and stabilize PD-L1 dimers, potentially enhancing antitumor immunity [6].

Future Directions and Novel Inhibitors

The exploration of DHODH as a target continues to evolve, learning from brequinar's profile.

e Drug Repurposing and Novel Inhibitors: Computational drug repurposing efforts have identified
candidates like ritonavir and Aliskiren as potential DHODH inhibitors, suggesting new therapeutic
avenues [9]. Novel chemotypes, such as NK-A 17E-233l, are being discovered that act as
competitive inhibitors with respect to the substrate DHO, potentially offering a different binding mode
and safety profile compared to brequinar [3].

e Beyond Proliferation: Research now links DHODH inhibition to other processes like cellular
differentiation, ferroptosis, and immune modulation, expanding its potential applications beyond anti-
proliferative therapy [9] [5] [6].

o Experimental Workflow: The modern approach to discovering and validating DHODH inhibitors
integrates computational and experimental methods, as shown in the following workflow.
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A standard workflow for identifying and validating novel DHODH inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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